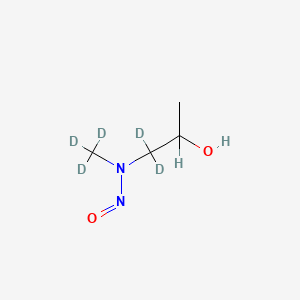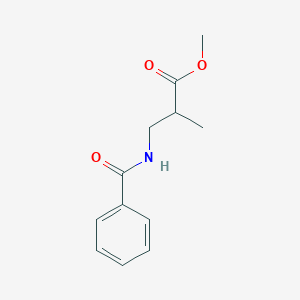
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile is an organic compound belonging to the dihydropyridine family Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
The synthesis of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile typically involves multi-component reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction conditions often include ethanol as a solvent and a temperature of around 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile involves its interaction with molecular targets such as voltage-gated L-type calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridines used as calcium channel blockers.
Comparison with Similar Compounds
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile can be compared with other dihydropyridines such as:
- Nifedipine
- Amlodipine
- Nicardipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
| 117668-92-5 | |
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dihydropyridine-1,6,6-tricarbonitrile |
InChI |
InChI=1S/C10H10N4/c1-8-3-10(5-11,6-12)14(7-13)4-9(8)2/h3-4H2,1-2H3 |
InChI Key |
BIRNPBNRQZAXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(C(C1)(C#N)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)


![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)




